molecular formula C23H25NO B3326971 (S)-2-Amino-3-phenyl-1,1-di-p-tolylpropan-1-ol CAS No. 299218-11-4

(S)-2-Amino-3-phenyl-1,1-di-p-tolylpropan-1-ol

Cat. No.: B3326971
CAS No.: 299218-11-4
M. Wt: 331.4 g/mol
InChI Key: ZNOVCUROOVMNMO-UHFFFAOYSA-N
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Description

(S)-2-Amino-3-phenyl-1,1-di-p-tolylpropan-1-ol is a chiral compound with significant importance in organic chemistry and pharmaceutical research This compound features a stereocenter at the second carbon, making it optically active

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-Amino-3-phenyl-1,1-di-p-tolylpropan-1-ol typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as benzaldehyde, p-tolualdehyde, and an appropriate chiral amine.

    Formation of Intermediate: The initial step involves the condensation of benzaldehyde and p-tolualdehyde with the chiral amine to form an imine intermediate.

    Reduction: The imine intermediate is then reduced using a reducing agent like sodium borohydride or lithium aluminum hydride to yield the desired this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Catalytic Hydrogenation: Utilizing a chiral catalyst to achieve enantioselective hydrogenation of the imine intermediate.

    Continuous Flow Synthesis: Implementing continuous flow reactors to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(S)-2-Amino-3-phenyl-1,1-di-p-tolylpropan-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like chromium trioxide or pyridinium chlorochromate.

    Reduction: The amino group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or bromine.

Common Reagents and Conditions

    Oxidation: Chromium trioxide in acetic acid.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nitric acid for nitration, bromine in acetic acid for bromination.

Major Products Formed

    Oxidation: Formation of a ketone derivative.

    Reduction: Formation of a primary amine.

    Substitution: Formation of nitro or bromo derivatives on the aromatic rings.

Scientific Research Applications

(S)-2-Amino-3-phenyl-1,1-di-p-tolylpropan-1-ol has diverse applications in scientific research:

    Chemistry: Used as a chiral building block in asymmetric synthesis.

    Biology: Investigated for its potential as a ligand in enzyme inhibition studies.

    Medicine: Explored for its pharmacological properties, including potential use as an intermediate in drug synthesis.

    Industry: Utilized in the production of fine chemicals and as a precursor in the synthesis of complex organic molecules.

Mechanism of Action

The mechanism of action of (S)-2-Amino-3-phenyl-1,1-di-p-tolylpropan-1-ol involves its interaction with specific molecular targets:

    Molecular Targets: The compound may interact with enzymes or receptors, modulating their activity.

    Pathways Involved: It can influence biochemical pathways by acting as an inhibitor or activator, depending on the target.

Comparison with Similar Compounds

Similar Compounds

    ®-2-Amino-3-phenyl-1,1-di-p-tolylpropan-1-ol: The enantiomer of the compound, differing in its stereochemistry.

    2-Amino-3-phenylpropan-1-ol: Lacks the p-tolyl groups, resulting in different chemical properties.

    2-Amino-3-phenyl-1,1-diphenylpropan-1-ol: Contains phenyl groups instead of p-tolyl groups.

Properties

IUPAC Name

2-amino-1,1-bis(4-methylphenyl)-3-phenylpropan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25NO/c1-17-8-12-20(13-9-17)23(25,21-14-10-18(2)11-15-21)22(24)16-19-6-4-3-5-7-19/h3-15,22,25H,16,24H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNOVCUROOVMNMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(C2=CC=C(C=C2)C)(C(CC3=CC=CC=C3)N)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(S)-2-Amino-3-phenyl-1,1-di-p-tolylpropan-1-ol
Reactant of Route 2
(S)-2-Amino-3-phenyl-1,1-di-p-tolylpropan-1-ol
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(S)-2-Amino-3-phenyl-1,1-di-p-tolylpropan-1-ol
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(S)-2-Amino-3-phenyl-1,1-di-p-tolylpropan-1-ol
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(S)-2-Amino-3-phenyl-1,1-di-p-tolylpropan-1-ol
Reactant of Route 6
(S)-2-Amino-3-phenyl-1,1-di-p-tolylpropan-1-ol

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